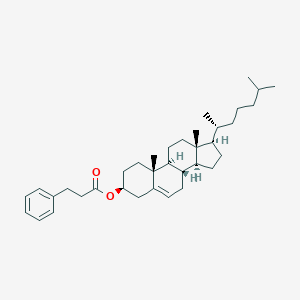

Cholesterol Hydrocinnamate

Descripción general

Descripción

Cholesterol Hydrocinnamate, also known as Cholesterol 3-Phenylpropionate, is a cholesterol ester formed by the esterification of cholesterol with hydrocinnamic acid. This compound is known for its unique properties and applications in various fields, including materials science and biochemistry. It is a white to almost white powder or crystalline solid with a molecular formula of C36H54O2 and a molecular weight of 518.83 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholesterol Hydrocinnamate can be synthesized through the esterification of cholesterol with hydrocinnamic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Cholesterol Hydrocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group back to the alcohol and acid components.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cholesterol and hydrocinnamic acid.

Substitution: Formation of various cholesterol derivatives.

Aplicaciones Científicas De Investigación

Biomedical Research Applications

- Lipid-Lowering Effects : Research indicates that derivatives of hydrocinnamate, including cholesterol hydrocinnamate, may exhibit lipid-lowering properties. A study on the effects of 3,4-di(OH)-hydrocinnamate showed significant reductions in hepatic cholesterol and triglyceride levels in cholesterol-fed rats. This suggests potential applications in managing hyperlipidemia and related disorders .

- Antioxidant Activity : this compound has been linked to enhanced antioxidant enzyme activity. In the aforementioned study, it was observed that the compound increased the activity of hepatic antioxidant enzymes while reducing oxidative stress markers . This property could be beneficial in developing therapies for oxidative stress-related diseases.

- Drug Delivery Systems : Due to its ability to enhance membrane integrity and stability, this compound can be utilized in lipid-based drug delivery systems. It plays a vital role in formulating liposomes and nanoparticles for targeted drug delivery, improving the bioavailability of therapeutic agents .

Pharmaceutical Formulations

This compound is being investigated as an excipient in pharmaceutical formulations. Its ability to stabilize lipid formulations makes it an attractive candidate for:

- Lipid Nanoparticles (LNPs) : These are increasingly used for delivering mRNA vaccines and other therapeutics. Cholesterol derivatives help maintain the structural integrity of LNPs, enhancing their efficacy .

- Microencapsulation : The compound's properties allow for effective microencapsulation techniques, which can protect sensitive compounds from degradation during storage and improve their release profiles upon administration .

Food Science Applications

This compound also has potential applications in food science:

- Food Additive : Its antioxidant properties may be harnessed as a natural preservative to extend the shelf life of food products by preventing lipid oxidation.

- Nutraceuticals : Given its lipid-lowering effects, it could be incorporated into functional foods aimed at managing cholesterol levels and promoting heart health.

Case Study 1: Lipid-Lowering Efficacy

A study conducted on hyperlipidemic rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly lowered plasma total cholesterol levels compared to control groups . This finding supports its application as a dietary supplement for cholesterol management.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress markers, this compound was shown to enhance hepatic antioxidant enzyme activities significantly. This suggests its potential role in therapeutic strategies aimed at combating oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of Cholesterol Hydrocinnamate involves its interaction with cell membranes and other biomolecules. The ester linkage allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, influencing various biochemical pathways. The molecular targets include membrane lipids and proteins involved in signal transduction and cellular transport .

Comparación Con Compuestos Similares

Cholesterol Oleate: Another cholesterol ester with oleic acid.

Cholesterol Palmitate: Formed by the esterification of cholesterol with palmitic acid.

Cholesterol Stearate: An ester of cholesterol and stearic acid.

Comparison: Cholesterol Hydrocinnamate is unique due to the presence of the phenylpropionate group, which imparts distinct physical and chemical properties. Unlike other cholesterol esters, it has enhanced interactions with aromatic compounds and can form more stable liquid crystalline phases. This makes it particularly useful in materials science and advanced applications .

Actividad Biológica

Cholesterol hydrocinnamate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities, particularly in lipid metabolism and antioxidant properties. This article delves into the various aspects of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is formed by the esterification of cholesterol with hydrocinnamic acid. This modification can influence its solubility, permeability, and interaction with biological membranes. The compound is structurally similar to cholesterol, which allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.

Biological Activity

Lipid-Lowering Effects

Research has shown that this compound exhibits significant lipid-lowering effects. A study involving cholesterol-fed rats demonstrated that supplementation with 3,4-di(OH)-hydrocinnamate significantly reduced plasma total cholesterol and triglyceride levels compared to controls. The study found that both 3,4-di(OH)-cinnamate and its hydrocinnamate counterpart lowered hepatic cholesterol levels effectively, outperforming lovastatin in some measures .

Antioxidant Activity

This compound also exhibits antioxidant properties. In the same rat study, it was observed that the compound increased the activity of hepatic antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GSH-Px). These enzymes play crucial roles in mitigating oxidative stress by neutralizing free radicals . The reduction of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, further supports its antioxidant capacity.

The mechanisms through which this compound exerts its effects include:

- Inhibition of HMG-CoA Reductase : This enzyme is crucial for cholesterol biosynthesis. Studies indicate that this compound may inhibit HMG-CoA reductase activity, leading to decreased cholesterol synthesis .

- Alteration of Lipid Profiles : By influencing lipid metabolism pathways, this compound can modulate levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol .

Clinical Study on Elderly Patients

A clinical study involving elderly patients with cerebrovascular disease examined the effects of fermented papaya preparation (FPP), which contains compounds similar to hydrocinnamate derivatives. Participants receiving FPP showed improvements in lipid profiles and antioxidant status over a 30-day treatment period. This suggests potential benefits of hydrocinnamate derivatives in managing age-related metabolic disorders .

Animal Model Studies

In animal models, particularly rats fed a high-cholesterol diet, both 3,4-di(OH)-cinnamate and 3,4-di(OH)-hydrocinnamate were shown to significantly lower hepatic cholesterol levels compared to control groups. The results indicated a more pronounced effect than traditional statin treatments like lovastatin .

Data Summary

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study Type | Compound | Key Findings |

|---|---|---|

| Animal Study | 3,4-di(OH)-hydrocinnamate | Reduced total cholesterol and triglycerides |

| Increased hepatic CAT and GSH-Px activities | ||

| Clinical Study | Fermented Papaya Preparation | Improved lipid profiles in elderly patients |

| Mechanistic Study | This compound | Inhibition of HMG-CoA reductase |

Propiedades

Número CAS |

14914-99-9 |

|---|---|

Fórmula molecular |

C36H54O2 |

Peso molecular |

518.8 g/mol |

Nombre IUPAC |

[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |

Clave InChI |

KPNKAGLPVPTLGB-WPAWQYJCSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C |

Key on ui other cas no. |

14914-99-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.